molecular formula C26H34O10 B040025 Eumaitenine CAS No. 112516-44-6

Eumaitenine

Cat. No. B040025
CAS RN: 112516-44-6
M. Wt: 506.5 g/mol
InChI Key: ROIYJZDYULCGCZ-ILPQKJIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eumaitenine is a natural alkaloid compound that is found in the seeds of the Strychnos nux-vomica tree. This compound has been the subject of scientific research due to its potential therapeutic properties. Eumaitenine has been studied for its effects on the central nervous system, as well as its potential to treat various diseases.

Scientific Research Applications

  • Role in Gene Expression and Plant Development : In rice, about 0.2% of all adenines are 6mA methylated. This modification occurs most frequently at GAGG motifs and is mapped to about 20% of genes and 14% of transposable elements. In promoters, 6mA marks silent genes, while in gene bodies, it correlates with gene activity, suggesting a complementary role to 5-methylcytosine as an epigenetic mark in rice (Zhou et al., 2018).

  • Association with Gene Expression Regulation : 6mA has been identified across the plant genome and is involved in plant development, tissue differentiation, and gene expression regulations. Its role in gene expression does not always align with repression, showing divergent regulation (Karanthamalai et al., 2020).

  • Epigenetic Mark in Eukaryotes : 6mA modification in Drosophila suggests its presence and potential roles in higher-eukaryote cells, especially during embryogenesis. It is primarily removed from transposon regions, correlating with transposon suppression in Drosophila ovary (Zhang et al., 2015).

  • Potential as a New Epigenetic Mark : 6mA might function in regulating transcription, the activity of transposable elements, and transgenerational epigenetic inheritance, proposing it as a new epigenetic mark in eukaryotes (Luo et al., 2015).

  • Incorporation into Mammalian Genome : Recent findings indicate that 6mA is incorporated into the mammalian genome by DNA polymerase, suggesting its involvement in regulation of retrotransposons and chromatin organization (Liu et al., 2020).

  • Computational Tools for Detecting 6mA Sites : Tools like iDNA6mA-Rice have been developed for the accurate genome-wide identification of 6mA sites, particularly in plant genomes, which is crucial for understanding its biological functions (Lv et al., 2019).

properties

CAS RN

112516-44-6

Product Name

Eumaitenine

Molecular Formula

C26H34O10

Molecular Weight

506.5 g/mol

IUPAC Name

[(1R,2R,5S,6S,7R,9R,12R)-5,8,12-triacetyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate

InChI

InChI=1S/C26H34O10/c1-13-8-9-18(32-14(2)27)25(7)22(35-23(30)17-10-11-31-12-17)20(33-15(3)28)19-21(34-16(4)29)26(13,25)36-24(19,5)6/h10-13,18-22H,8-9H2,1-7H3/t13-,18+,19-,20?,21-,22+,25+,26+/m1/s1

InChI Key

ROIYJZDYULCGCZ-ILPQKJIASA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2([C@@]13[C@@H]([C@@H](C([C@@H]2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C

SMILES

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)C)OC(=O)C

synonyms

eumaitenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eumaitenine
Reactant of Route 2
Reactant of Route 2
Eumaitenine
Reactant of Route 3
Reactant of Route 3
Eumaitenine
Reactant of Route 4
Eumaitenine
Reactant of Route 5
Eumaitenine
Reactant of Route 6
Eumaitenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.